5-Methoxy-2-(piperazin-1-YL)pyrimidine
Overview
Description
5-Methoxy-2-(piperazin-1-YL)pyrimidine is a heterocyclic organic compound . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-(piperazin-1-YL)pyrimidine consists of a pyrimidine ring substituted with a methoxy group at the 5-position and a piperazine ring at the 2-position . The exact molecular structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Positron Emission Tomography (PET) in Neurological Studies
5-Methoxy-2-(piperazin-1-YL)pyrimidine compounds have been utilized as radioligands in Positron Emission Tomography (PET) for the study of 5-HT1A receptors in the human brain. These studies provide insights into the binding parameters and distribution of 5-HT1A receptors, potentially aiding in the understanding of psychiatric and neurological disorders. For instance, the use of [O-methyl-11C]WAY-100635, a compound structurally similar to 5-Methoxy-2-(piperazin-1-YL)pyrimidine, has facilitated detailed brain imaging and the development of biomathematical models for interpreting receptor-binding kinetics (Osman et al., 1996).
Investigation of Drug-Receptor Occupancy
Novel compounds related to 5-Methoxy-2-(piperazin-1-YL)pyrimidine have been studied for their occupancy of 5-HT1A receptors, which play a crucial role in anxiety and depression. These studies, using PET imaging techniques, help in understanding the dose-dependent occupancy of receptors and the potential side effects at different dosages, thereby guiding the development of novel treatments for mood disorders (Rabiner et al., 2002).
Pharmacokinetics and Metabolism Studies
Research has explored the metabolism and disposition of certain anticancer and inhibitor compounds structurally similar to 5-Methoxy-2-(piperazin-1-YL)pyrimidine. Understanding the metabolic pathways, absorption, and excretion of these compounds can inform the development of more effective and safer pharmacological treatments. For instance, studies on BMS-690514 have revealed its extensive metabolism and provided insights into its pharmacokinetics in humans (Christopher et al., 2010).
properties
IUPAC Name |
5-methoxy-2-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-8-6-11-9(12-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPUHMKNLJMEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614437 | |
Record name | 5-Methoxy-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(piperazin-1-YL)pyrimidine | |
CAS RN |
59215-39-3 | |
Record name | 5-Methoxy-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.